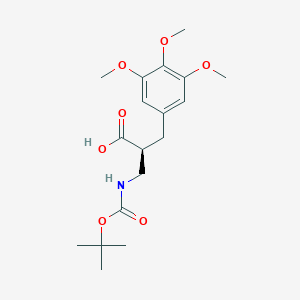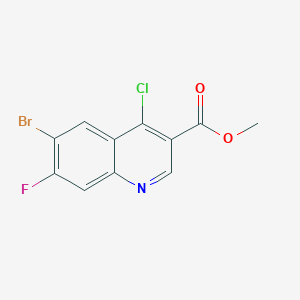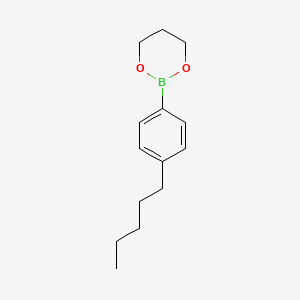
2-(4-Pentylphenyl)-1,3,2-dioxaborinane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Pentylphenyl)-1,3,2-dioxaborinane is an organic compound that belongs to the class of boron-containing heterocycles. This compound is characterized by a boron atom integrated into a six-membered ring structure, which includes two oxygen atoms and a phenyl group substituted with a pentyl chain. The unique structure of this compound imparts it with distinct chemical and physical properties, making it of interest in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Pentylphenyl)-1,3,2-dioxaborinane typically involves the reaction of 4-pentylphenylboronic acid with diols under specific conditions. One common method includes the use of 4-pentylphenylboronic acid and ethylene glycol in the presence of a catalyst such as palladium on carbon (Pd/C) under an inert atmosphere. The reaction is carried out at elevated temperatures to facilitate the formation of the dioxaborinane ring.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for efficient large-scale synthesis.
化学反应分析
Types of Reactions
2-(4-Pentylphenyl)-1,3,2-dioxaborinane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borates.
Reduction: Reduction reactions can convert the boron-containing ring into simpler boron compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and sodium perborate (NaBO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products Formed
The major products formed from these reactions include various boronic acids, borates, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.
科学研究应用
2-(4-Pentylphenyl)-1,3,2-dioxaborinane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in cross-coupling reactions.
Biology: The compound is studied for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Research is ongoing into its potential as a therapeutic agent, particularly in the treatment of cancer and other diseases where boron neutron capture therapy (BNCT) is applicable.
Industry: It is used in the production of advanced materials, including polymers and electronic components, due to its unique chemical properties.
作用机制
The mechanism by which 2-(4-Pentylphenyl)-1,3,2-dioxaborinane exerts its effects involves the interaction of the boron atom with various molecular targets. The boron atom can form stable complexes with hydroxyl and amino groups, making it useful in drug delivery and therapeutic applications. The compound’s ability to undergo electrophilic aromatic substitution also allows it to interact with and modify biological molecules, potentially disrupting cellular processes and leading to therapeutic effects.
相似化合物的比较
Similar Compounds
Phenylboronic Acid: Similar in structure but lacks the dioxaborinane ring, making it less stable and less versatile in reactions.
4-Pentylphenylboronic Acid: Similar in structure but does not contain the dioxaborinane ring, limiting its applications in complex synthesis.
2-Phenyl-1,3,2-dioxaborinane: Lacks the pentyl chain, which affects its solubility and reactivity.
Uniqueness
2-(4-Pentylphenyl)-1,3,2-dioxaborinane is unique due to the presence of both the pentyl-substituted phenyl group and the dioxaborinane ring. This combination imparts the compound with enhanced stability, reactivity, and versatility in various chemical reactions and applications, making it a valuable compound in both research and industrial settings.
属性
分子式 |
C14H21BO2 |
|---|---|
分子量 |
232.13 g/mol |
IUPAC 名称 |
2-(4-pentylphenyl)-1,3,2-dioxaborinane |
InChI |
InChI=1S/C14H21BO2/c1-2-3-4-6-13-7-9-14(10-8-13)15-16-11-5-12-17-15/h7-10H,2-6,11-12H2,1H3 |
InChI 键 |
YIOVZWNTNSMLSK-UHFFFAOYSA-N |
规范 SMILES |
B1(OCCCO1)C2=CC=C(C=C2)CCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,4-Dichloro-7-ethoxypyrido[3,2-d]pyrimidine](/img/structure/B15221450.png)
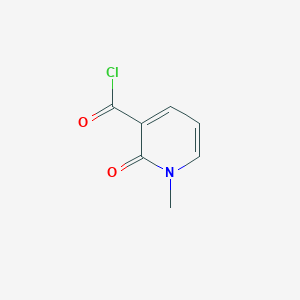
![10-Bromo-3,4,12,12a-tetrahydro-1H-benzo[f]pyrazino[2,1-c][1,4]oxazepin-6(2H)-one hydrochloride](/img/structure/B15221472.png)
![(S)-3-Iodo-7-methyl-4,5,7,8-tetrahydro-1H-oxepino[4,5-c]pyrazole](/img/structure/B15221473.png)
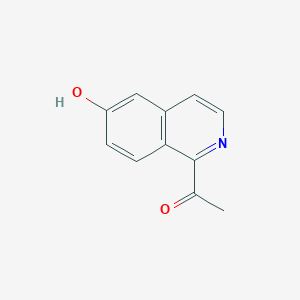

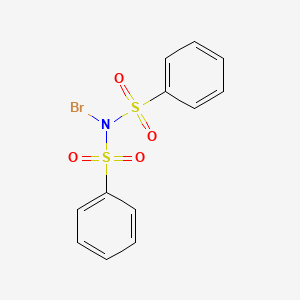
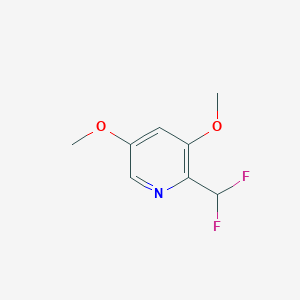
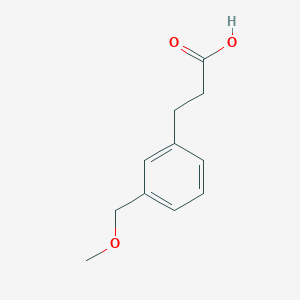
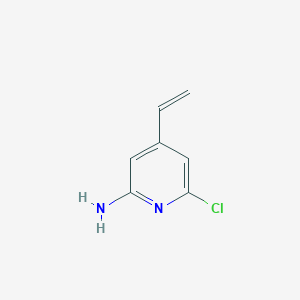
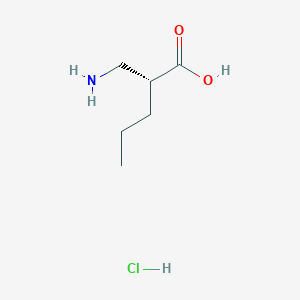
![5-Chloro-[2,4'-bipyridin]-3-amine](/img/structure/B15221553.png)
